molecular formula C32H26N2O9 B4083596 2-acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate)

2-acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate)

Cat. No.: B4083596
M. Wt: 582.6 g/mol
InChI Key: FEGUBVHEOGHYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate) is a complex organic compound characterized by its unique structure, which includes an acetyl group, a phenylene ring, and two isoindolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate) typically involves multiple steps. One common method includes the following steps:

    Formation of the Isoindolinone Moiety: This can be achieved through the reaction of phthalic anhydride with an appropriate amine, resulting in the formation of isoindolinone.

    Attachment to the Phenylene Ring: The isoindolinone units are then attached to the phenylene ring through esterification reactions involving butanoic acid derivatives.

    Introduction of the Acetyl Group: Finally, the acetyl group is introduced via acetylation reactions using acetyl chloride or acetic anhydride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various acids or bases can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate) involves its interaction with specific molecular targets. The compound’s isoindolinone moieties can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The acetyl group and phenylene ring may also play roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2′- (1,4-Phenylene)bis (1,3,6,2-dioxazaborocane)
  • Diethyl 2,2′- [ (2-acetyl-1,4-phenylene)bis (oxy)]diacetate

Uniqueness

2-acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate) is unique due to its combination of acetyl, phenylene, and isoindolinone groups

Properties

IUPAC Name

[3-acetyl-4-[4-(1,3-dioxoisoindol-2-yl)butanoyloxy]phenyl] 4-(1,3-dioxoisoindol-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N2O9/c1-19(35)25-18-20(42-27(36)12-6-16-33-29(38)21-8-2-3-9-22(21)30(33)39)14-15-26(25)43-28(37)13-7-17-34-31(40)23-10-4-5-11-24(23)32(34)41/h2-5,8-11,14-15,18H,6-7,12-13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGUBVHEOGHYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)OC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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